ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate
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Overview
Description
ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, mesitylamine, and ethyl esters. The reaction conditions may involve:
Condensation reactions: To form the quinoline core.
Amidation reactions: To introduce the mesitylamino group.
Esterification: To attach the ethyl ester group.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: To speed up the reactions.
Solvents: To dissolve reactants and control reaction rates.
Temperature and Pressure Control: To ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: To form quinoline N-oxides.
Reduction: To reduce the quinoline ring or other functional groups.
Substitution: To replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinoline N-oxides.
Reduction: May yield reduced quinoline derivatives.
Substitution: May yield various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinoline-6-carboxylate
- Ethyl 4-(2-(dimethylamino)-2-oxoethoxy)-2-(4-methoxyphenyl)quinoline-6-carboxylate
Uniqueness
ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is unique due to the presence of the mesitylamino group, which may confer specific biological activities or chemical properties that are distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]quinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O5/c1-6-36-30(34)22-9-12-25-24(15-22)27(16-26(31-25)21-7-10-23(35-5)11-8-21)37-17-28(33)32-29-19(3)13-18(2)14-20(29)4/h7-16H,6,17H2,1-5H3,(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIKFOUWPFBUMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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